Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate
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Description
Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates have been used in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives can undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, showcasing their potential in creating complex organic structures (Yavari & Samzadeh‐Kermani, 1998).
Generation of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This demonstrates the compound's utility in creating diverse molecular structures, potentially useful for various pharmaceutical applications (Honey, Pasceri, Lewis, & Moody, 2012).
Fermenting Baker's Yeast Mediated Reductions
The compound has been involved in studies related to the stereochemical control of fermenting baker's yeast mediated reductions, highlighting its role in biocatalysis and the production of stereospecifically reduced compounds. This research contributes to understanding how biological systems can be harnessed for chemical synthesis (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
Antimicrobial and Antioxidant Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Properties
IUPAC Name |
ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-12(2)11-7/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLVWOLESUGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.